molecular formula C12H14O4S B1368459 2-Cyclopentylsulfonylbenzoic acid

2-Cyclopentylsulfonylbenzoic acid

Cat. No.: B1368459
M. Wt: 254.3 g/mol
InChI Key: NJPYVJHTQSELFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylsulfonylbenzoic acid is an organic compound with the molecular formula C12H14O4S and a molecular weight of 254.3 g/mol. This compound is characterized by the presence of a cyclopentane ring attached to a benzoic acid moiety through a sulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylsulfonylbenzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclopentanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

2-Cyclopentylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the cyclopentane ring.

    Cyclopentanesulfonic acid: Similar in structure but lacks the benzoic acid moiety.

    Toluene-4-sulfonic acid: Contains a methyl group instead of the cyclopentane ring.

Uniqueness

2-Cyclopentylsulfonylbenzoic acid is unique due to the presence of both a cyclopentane ring and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.3 g/mol

IUPAC Name

2-cyclopentylsulfonylbenzoic acid

InChI

InChI=1S/C12H14O4S/c13-12(14)10-7-3-4-8-11(10)17(15,16)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14)

InChI Key

NJPYVJHTQSELFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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